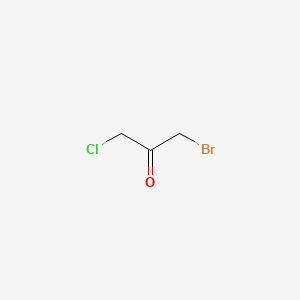

1-Bromo-3-chloro-2-propanone

Description

Significance of Alpha-Haloketones in Contemporary Organic Synthesis

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom substituted at the adjacent (alpha) carbon position. wikipedia.org Their importance in modern organic synthesis stems from their nature as bifunctional molecules, possessing two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.orgmdpi.com This dual reactivity makes them highly versatile building blocks for creating more complex structures. mdpi.com

The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.govchemeurope.com This heightened reactivity allows α-haloketones to serve as potent alkylating agents. wikipedia.org Consequently, they are key precursors in the synthesis of a wide array of organic molecules, including numerous nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.comnih.govresearchgate.net For instance, they are instrumental in the Hantzsch synthesis of thiazoles and pyrroles. wikipedia.orgchemeurope.com

Furthermore, the acidity of the α'-hydrogen (if present) allows for base-catalyzed reactions like the Favorskii rearrangement, a powerful method for forming carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.orgadichemistry.compurechemistry.org The diverse reactivity of α-haloketones, including their participation in nucleophilic substitutions, eliminations, and rearrangements, establishes them as indispensable intermediates in the synthesis of pharmacologically significant compounds and other complex organic targets. mdpi.comnih.govresearchgate.netwikipedia.org

Historical Perspective on the Emergence and Early Applications of 1-Bromo-3-chloro-2-propanone as a Synthetic Intermediate

While the first synthesis and description of α-haloketones date back to the late 18th century, the specific history of this compound is less documented as a singular event. nih.gov Its emergence is intrinsically linked to the broader exploration of α-haloketone chemistry throughout the 19th and 20th centuries. nih.gov The synthetic potential of α-haloketones has been a subject of increasing attention for over a century, with early work focusing on their high reactivity and utility as building blocks. nih.gov

The development of general methods for synthesizing α-haloketones, such as the direct halogenation of ketones or the Nierenstein reaction which converts acyl chlorides to chloromethyl ketones, paved the way for the creation of asymmetrically substituted compounds like this compound. mdpi.comchemeurope.comsynarchive.com This specific compound, with two different halogens at the α and α' positions, offered unique opportunities for selective reactions in multi-step syntheses.

Early applications would have leveraged its role as a versatile synthetic intermediate for introducing a three-carbon unit with differentiated reactive sites. guidechem.com It has been widely utilized in organic synthesis as a reagent for producing pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.com The ability to selectively react at either the bromine- or chlorine-bearing carbon atom under different conditions makes it a valuable tool for chemists in constructing complex molecular frameworks.

Compound Data

Below are interactive tables detailing the properties of this compound and the key reactions characteristic of α-haloketones.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-bromo-3-chloropropan-2-one | nih.gov |

| CAS Number | 53535-68-5 | guidechem.comguidechem.comchemsrc.com |

| Molecular Formula | C₃H₄BrClO | guidechem.comnih.govchemsrc.com |

| Molecular Weight | 171.42 g/mol | nih.govchemsrc.com |

| Exact Mass | 169.91341 Da | nih.gov |

| Appearance | No data available in sources | |

| Boiling Point | 395.9°C at 760mmHg | chemsrc.com |

| Density | 1.15 g/cm³ | chemsrc.com |

Key Reactions of Alpha-Haloketones

| Reaction | Description | Source |

|---|---|---|

| Nucleophilic Substitution | The halogen at the α-position is displaced by a nucleophile. The reactivity is significantly higher than in corresponding alkyl halides. | nih.govchemeurope.com |

| Favorskii Rearrangement | A base-catalyzed rearrangement of α-haloketones (with an α'-hydrogen) to form carboxylic acid derivatives, often involving a cyclopropanone (B1606653) intermediate. | wikipedia.orgadichemistry.comnrochemistry.commychemblog.com |

| Hantzsch Thiazole (B1198619) Synthesis | Reaction between an α-haloketone and a thioamide to produce a thiazole ring. | chemeurope.comsynarchive.com |

| Hantzsch Pyrrole Synthesis | Reaction of α-haloketones with β-ketoesters and ammonia (B1221849) or amines to form pyrroles. | wikipedia.org |

| Crossed Aldol Reaction | Reaction with aldehydes to form a halohydrin, which can then cyclize to an oxirane in the presence of a base. | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53535-68-5 |

|---|---|

Molecular Formula |

C3H4BrClO |

Molecular Weight |

171.42 g/mol |

IUPAC Name |

1-bromo-3-chloropropan-2-one |

InChI |

InChI=1S/C3H4BrClO/c4-1-3(6)2-5/h1-2H2 |

InChI Key |

QMUUMVLJNYZYSS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)CBr)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Propanone

Direct Halogenation Strategies

Direct halogenation involves the introduction of bromine and chlorine atoms onto an acetone (B3395972) or halo-substituted acetone backbone. The success of these strategies is highly dependent on controlling the regioselectivity of the reaction.

The synthesis of 1-bromo-3-chloro-2-propanone via the direct bromination of 1-chloro-2-propanone (chloroacetone) presents significant regiochemical challenges. The direct halogenation of asymmetric ketones can lead to a mixture of products, as the reaction can proceed at either α-carbon. In the case of chloroacetone (B47974), bromination could theoretically occur at the C1 position, leading to 1-bromo-1-chloro-2-propanone, or at the C3 methyl group, yielding the desired this compound.

Research indicates that the direct halogenation of acetone itself is difficult to control and typically produces a mixture of mono-, di-, and polyhalogenated products, including both 1,1- and 1,3-isomers. guidechem.com The acid-catalyzed mechanism favors the formation of monohalogenated products initially, but forcing conditions required for subsequent halogenations can reduce selectivity. researchgate.net The electron-withdrawing nature of the chlorine atom already present in chloroacetone deactivates the adjacent α-carbon (C1), which might favor bromination at the C3 position. However, specific, high-yield procedures for this direct bromination are not prominently documented, suggesting that this route is likely hampered by the formation of complex product mixtures that are difficult to separate.

A more regioselective and documented approach to synthesizing this compound is through the chlorination of a dibrominated acetone precursor, specifically via a halogen exchange reaction. This method typically starts with 1,3-dibromo-2-propanone.

Detailed research findings from patent literature demonstrate the viability of this method. The reaction of 1,3-dibromoacetone (B16897) with various chloride sources has been investigated, showing the formation of this compound alongside 1,3-dichloro-2-propanone.

| Chloride Source | Molar Ratio (Chloride:Dibromoacetone) | Temperature (°C) | Time (min) | This compound (%) | 1,3-Dichloroacetone (B141476) (%) | 1,3-Dibromoacetone (%) |

| LiCl | 1.1 | 80 | 60 | 33.4 | 55.3 | 11.3 |

| CaCl₂ | 0.55 | 80 | 60 | 41.5 | 28.5 | 30.0 |

| conc. HCl | 1.1 | 60 | 5 | 28.5 | 1.2 | 70.3 |

This data is adapted from experimental results described in patent literature, illustrating the formation of this compound as an intermediate in the conversion of 1,3-dibromoacetone to 1,3-dichloroacetone.

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods offer alternative routes that build the α-haloketone structure through transformations of other functional groups or precursors.

While less direct, it is conceivable to synthesize this compound from propane-based precursors like glycerol (B35011) (a propanetriol). This multi-step approach would involve the initial selective halogenation of the primary alcohol groups, followed by oxidation.

A plausible synthetic sequence could begin with the 1,3-selective chlorination of glycerol to produce 1,3-dichloro-2-propanol. chemicalbook.comgoogleapis.com This dihalohydrin could then undergo a selective halogen exchange (bromination) to yield 1-bromo-3-chloro-2-propanol. nih.gov Subsequent oxidation of this secondary alcohol would furnish the target ketone, this compound. The oxidation of similar 1,3-dihalopropanols to their corresponding 1,3-dihaloketones has been successfully demonstrated using various oxidizing agents. chemicalbook.comgoogleapis.com This pathway, while longer, builds the desired halogenation pattern on a propane (B168953) scaffold before the ketone functionality is introduced, offering an alternative strategy for controlling regiochemistry.

Functional group interconversion (FGI) is a cornerstone of organic synthesis and provides key methods for constructing α-haloketones. reddit.comindustrialchemicals.gov.au The halogen exchange reaction described in section 1.2.1.2 is a primary example of FGI. guidechem.com

Another potential FGI route involves the use of diazoketones. A well-established method for preparing α-chloroketones involves the reaction of an acyl chloride with diazomethane (B1218177) to form a diazoketone, which is then treated with anhydrous HCl. nih.gov By analogy, a synthesis for this compound could be envisioned starting from chloroacetyl chloride. Reaction with diazomethane would yield 1-chloro-3-diazo-2-propanone. Subsequent treatment of this intermediate with anhydrous hydrogen bromide (HBr) would be expected to produce this compound. This method allows for the controlled, stepwise introduction of the desired functionalities.

Mechanistic Investigations of 1 Bromo 3 Chloro 2 Propanone Reactivity

Nucleophilic Substitution Pathways at Halogenated Carbon Centers

The presence of two different halogen atoms, bromine and chlorine, at the α- and α'-positions to a carbonyl group provides a unique substrate for studying nucleophilic substitution reactions. The reactivity of these halogenated carbons is influenced by the nature of the halogen and the electronic effects of the adjacent carbonyl group.

Comparative Reactivity and Leaving Group Ability of Bromine versus Chlorine Substituents

In nucleophilic substitution reactions, the facility of the reaction is often dependent on the ability of the leaving group to depart. Generally, weaker bases are better leaving groups. When comparing bromine and chlorine, bromide is a weaker base than chloride, making it a better leaving group. reddit.com This difference in leaving group ability is attributed to factors such as the strength of the carbon-halogen bond and the stability of the resulting halide ion. reddit.comup.ac.za The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating its cleavage.

Consequently, in reactions involving 1-bromo-3-chloro-2-propanone, nucleophilic attack is expected to occur preferentially at the carbon bearing the bromine atom. industrialchemicals.gov.auquora.com For instance, the reaction of 1-bromo-3-chloropropane (B140262) with sodium cyanide in aqueous ethanol (B145695) yields 4-chlorobutanenitrile, demonstrating the preferential displacement of the bromide ion. quora.com

| Property | Bromine (Br) | Chlorine (Cl) |

| Leaving Group Ability | Better | Poorer |

| Carbon-Halogen Bond Strength | Weaker | Stronger |

| Basicity of Halide Ion | Weaker Base (Br⁻) | Stronger Base (Cl⁻) |

Influence of the Carbonyl Group on Halogen Lability and Reaction Rates

The carbonyl group plays a crucial role in activating the adjacent carbon-halogen bonds towards nucleophilic attack. nih.gov This activation arises from the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-X bond and increases the electrophilicity of the α-carbon. nih.gov This enhanced electrophilicity makes the α-carbon more susceptible to attack by nucleophiles.

Furthermore, the carbonyl group can stabilize the transition state of the substitution reaction. In an SN2 reaction, the developing negative charge on the oxygen of the carbonyl group can be delocalized, thereby lowering the activation energy of the reaction. Studies have shown that α-haloketones exhibit enhanced reactivity in bimolecular nucleophilic substitution reactions compared to their corresponding alkyl halides. nih.gov The rate of halogenation of ketones is often independent of the halogen concentration, suggesting that the rate-determining step is the formation of an enol or enolate intermediate. libretexts.orglibretexts.org

Elimination Reactions and Competing Pathways

In the presence of a base, this compound can undergo elimination reactions in competition with nucleophilic substitution. The basicity and steric hindrance of the nucleophile/base play a significant role in determining the reaction pathway. Strong, sterically hindered bases favor elimination, while less hindered, good nucleophiles favor substitution. msu.edu

For α-haloketones, elimination can lead to the formation of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, elimination of HBr or HCl could potentially occur. Given that bromide is a better leaving group, elimination of HBr would be more facile. The regioselectivity of the elimination is governed by the acidity of the α-protons and the stability of the resulting alkene (Zaitsev's rule). msu.edu

Rearrangement Reactions and Tautomerization Processes of Alpha-Haloketones

A characteristic reaction of α-haloketones in the presence of a base is the Favorskii rearrangement. wikipedia.orgnumberanalytics.comnrochemistry.com This reaction leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org The mechanism generally involves the formation of an enolate on the side of the ketone away from the halogen atom, followed by intramolecular nucleophilic attack to form a cyclopropanone. wikipedia.org Subsequent nucleophilic attack on the cyclopropanone by a base (like hydroxide (B78521) or alkoxide) leads to ring-opening and formation of the rearranged product. wikipedia.orgpearson.com For this compound, this could lead to the formation of a cyclopropanone intermediate, which would then be opened by the base.

Tautomerization is another important process for α-haloketones. They can exist in equilibrium with their enol forms. libretexts.orglibretexts.org The formation of the enol is a key step in acid-catalyzed halogenation and other reactions. libretexts.org The stability of the enol tautomer is influenced by the substitution pattern and solvent effects.

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

Kinetic studies of reactions involving α-haloketones provide valuable insights into their mechanisms. For instance, the observation that the rate of acid-catalyzed halogenation of acetone (B3395972) is independent of the halogen concentration supports a mechanism where the rate-determining step is the formation of the enol. libretexts.org

Thermodynamic considerations also play a crucial role in determining the product distribution. msuniv.ac.in In cases where multiple products can be formed, the reaction can be under either kinetic or thermodynamic control. Kinetically controlled products are formed faster (lower activation energy), while thermodynamically controlled products are more stable (lower in energy). msuniv.ac.in For example, in the Favorskii rearrangement, the direction of ring-opening of the cyclopropanone intermediate is often governed by the formation of the more stable carbanion. ddugu.ac.in

The relative rates of competing reactions, such as substitution versus elimination, are influenced by temperature and the nature of the reactants and solvent. msu.edu Computational studies, such as the activation strain model, have been employed to understand the factors governing leaving-group ability and reaction barriers in nucleophilic substitution reactions of α-haloketones. up.ac.zaup.ac.za

Applications of 1 Bromo 3 Chloro 2 Propanone As a Versatile Synthetic Building Block

Utilization in the Construction of Diverse Heterocyclic Frameworks

The structure of 1-bromo-3-chloro-2-propanone makes it an ideal precursor for the synthesis of various heterocyclic systems, particularly five-membered rings like thiazoles and oxazoles. This utility stems from its nature as an α,α'-dihaloketone, a classic reactant in condensation reactions with dinucleophilic species.

In the renowned Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide-containing compound. This compound provides the C-C-O backbone for the resulting heterocycle. Given that the carbon-bromine bond is generally more labile than the carbon-chlorine bond, the reaction can proceed with regioselectivity. For instance, reaction with thiourea (B124793) would initially involve the nucleophilic sulfur attacking the carbon bearing the bromine atom, followed by cyclization and dehydration to yield a 2-amino-4-(chloromethyl)thiazole ring. This chloromethyl handle remains available for subsequent functionalization.

A similar strategy applies to the synthesis of oxazoles, where an amide (like urea (B33335) or a primary amide) is used in place of the thioamide. The general reactivity of dihalogenated propanones in forming heterocycles has been demonstrated in the synthesis of 4-bromodifluoromethyl-2-amino thiazoles using the related synthon 1,3-dibromo-1,1-difluoro-2-propanone. chim.it

| Reactant | Resulting Heterocyclic Framework (General Structure) | Reaction Type |

| Thiourea | 2-Amino-4-(chloromethyl)thiazole | Hantzsch Thiazole Synthesis |

| Thioamide | 2,5-Disubstituted-4-(chloromethyl)thiazole | Hantzsch Thiazole Synthesis |

| Urea | 2-Amino-4-(chloromethyl)oxazole | Robinson-Gabriel type Synthesis |

| Primary Amide | 2,5-Disubstituted-4-(chloromethyl)oxazole | Robinson-Gabriel type Synthesis |

Role in Carbon-Carbon Bond Forming Reactions (e.g., alkylations, additions)

This compound serves as a potent electrophile in carbon-carbon bond-forming reactions. Its two primary electrophilic centers are the carbons attached to the halogen atoms, which are susceptible to nucleophilic attack via an S_N2 mechanism.

As an alkylating agent, it can introduce a 3-chloro-2-oxopropyl group onto a carbon nucleophile, such as an enolate or an organometallic reagent. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective mono-alkylation under controlled conditions. This initial reaction leaves the chloromethyl group intact for further synthetic modifications. This selective reactivity is a key feature of its utility. For example, reaction with one equivalent of a soft carbon nucleophile like sodium diethyl malonate would preferentially displace the bromide, yielding a derivative that retains the chloro-ketone functionality.

| Nucleophile (Example) | Product Type | Reaction Type |

| Malonic Ester Enolate | Substituted γ-chloro-β-ketoester | C-Alkylation |

| Grignard Reagent (R-MgX) | Halogenated Secondary Alcohol | Nucleophilic Addition to Carbonyl |

| Organocuprate (R₂CuLi) | Substituted Chloro-ketone | S_N2 Alkylation |

Precursor in the Synthesis of Complex Organic Molecules

The versatility of this compound makes it a valuable starting material for constructing more complex molecular architectures relevant to various sectors of the chemical industry.

Heterocyclic scaffolds, particularly those containing nitrogen and sulfur like the thiazole ring, are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov The ability to efficiently construct functionalized thiazoles and oxazoles from this compound makes it a valuable intermediate for pharmaceutical development. These core structures are found in a wide array of drugs, including antimicrobial, anti-inflammatory, and anticancer agents. The chloromethyl group that remains after cyclization provides a convenient point for linking the heterocyclic core to other parts of a larger drug molecule.

The field of modern crop protection relies heavily on halogenated organic compounds. researchgate.net Many potent fungicides and herbicides incorporate halogenated heterocyclic moieties to enhance their efficacy, metabolic stability, and target specificity. This compound serves as a precursor to chloromethyl-substituted heterocycles, which are key building blocks for certain classes of agrochemicals. The introduction of both the heterocyclic ring and a reactive chloromethyl group in a single synthetic step from this reagent is an efficient strategy in the development of new active ingredients.

In the production of fine chemicals, this compound (referred to as 1-bromo-3-chloroacetone) is a documented intermediate. Specifically, it appears in the process of manufacturing 1,3-dichloroacetone (B141476) from 1,3-dibromoacetone (B16897) via a halide exchange reaction. google.comgoogle.com In this process, 1,3-dibromoacetone reacts with a chloride source, leading to the sequential replacement of bromide ions. This compound is the intermediate formed after the first substitution, which is then converted to the final 1,3-dichloroacetone product upon the second substitution. google.comgoogle.com This makes it a key component in the synthesis of other useful halogenated building blocks.

Derivatization for the Generation of Novel Reagents and Catalysts

The multiple reactive sites on this compound allow for its conversion into a variety of specialized reagents and catalyst precursors.

Phosphonium (B103445) Salts: Reaction with triphenylphosphine (B44618) would likely occur at the more reactive brominated carbon to produce a phosphonium salt. This salt is a precursor to a Wittig reagent, which could be used to introduce a carbon-carbon double bond with an adjacent chloromethyl ketone functionality.

Oxime and Hydrazone Formation: The ketone carbonyl group can be derivatized by reacting with hydroxylamine (B1172632) or hydrazine (B178648) derivatives. ddtjournal.com This transformation can be used to introduce new functional groups or to protect the ketone while other positions on the molecule are being modified.

Ligand Synthesis: The molecule can be used as a scaffold to build ligands for catalysis. For example, sequential substitution of the bromide and chloride with nucleophilic coordinating groups (containing nitrogen, phosphorus, or sulfur) could lead to the formation of novel tridentate ligands capable of chelating metal ions.

These derivatizations expand the synthetic utility of this compound beyond its direct use as a building block, transforming it into a tool for enabling other chemical reactions.

Advanced Analytical Techniques for Characterization and Monitoring of 1 Bromo 3 Chloro 2 Propanone

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 1-bromo-3-chloro-2-propanone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound (Br-CH₂-C(=O)-CH₂-Cl), the proton (¹H) NMR spectrum is expected to show two distinct signals corresponding to the two different methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the bromine atom (Br-CH₂) would appear at a different chemical shift than those on the carbon adjacent to the chlorine atom (Cl-CH₂). Due to the influence of the adjacent carbonyl group and the respective halogens, these signals would likely appear as singlets in a completely decoupled spectrum, or as triplets if coupling to each other were considered, though the carbonyl group often disrupts direct coupling.

In the carbon-13 (¹³C) NMR spectrum, three distinct signals are anticipated: one for the carbonyl carbon (C=O), and one for each of the two methylene carbons. The chemical shifts of these carbons are influenced by the electronegativity of the attached halogens, with the carbonyl carbon appearing significantly downfield.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The most prominent absorption band in the IR spectrum of this compound is due to the carbonyl (C=O) group stretch, which typically appears as a strong, sharp peak in the region of 1715-1740 cm⁻¹. Other characteristic absorptions include the C-H stretching vibrations of the methylene groups around 2900-3000 cm⁻¹, and the carbon-halogen (C-Cl and C-Br) stretching vibrations, which are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound is particularly distinctive due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺. The nominal molecular weight is approximately 170 g/mol . nih.gov The isotopic pattern would exhibit a primary peak (M), a peak at M+2 of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and a smaller peak at M+4.

Common fragmentation pathways in electron ionization mass spectrometry (EI-MS) for haloketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage) and the loss of halogen atoms. libretexts.orgyoutube.com This leads to the formation of characteristic fragment ions.

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~4.2 ppm | Cl-CH₂ -C=O |

| Chemical Shift (δ) | ~4.0 ppm | Br-CH₂ -C=O | |

| ¹³C NMR | Chemical Shift (δ) | ~195-205 ppm | C =O |

| Chemical Shift (δ) | ~45-55 ppm | C H₂-Cl | |

| Chemical Shift (δ) | ~30-40 ppm | C H₂-Br | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1715-1740 cm⁻¹ (Strong) | C=O Stretch |

| Wavenumber (cm⁻¹) | 2900-3000 cm⁻¹ (Medium) | C-H Stretch | |

| Wavenumber (cm⁻¹) | 700-800 cm⁻¹ (Medium) | C-Cl Stretch | |

| Wavenumber (cm⁻¹) | 500-650 cm⁻¹ (Medium) | C-Br Stretch | |

| Mass Spectrometry | m/z | 170/172/174 | [M]⁺ Isotope Cluster |

| m/z | 121/123 | [M-CH₂Cl]⁺ | |

| m/z | 91/93 | [M-Br]⁺ | |

| m/z | 49 | [CH₂Cl]⁺ |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time reaction monitoring. Gas chromatography and high-performance liquid chromatography are the most frequently employed techniques.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. libretexts.orgwikipedia.org Separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase such as a 5% phenyl-polydimethylsiloxane. The choice of detector is critical; a Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. chromatographyonline.com For unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice, as it provides both retention time data and mass spectral information for each separated component.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for monitoring reaction mixtures where non-volatile components may be present. sielc.com A reverse-phase HPLC method, using a C18 or similar non-polar stationary phase column, is typically effective. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, which monitors the absorbance of the carbonyl group. For more complex matrices or when higher specificity is required, HPLC can be coupled with a mass spectrometer (LC-MS).

Quantitative Analysis and Detection Methodologies in Complex Mixtures

The quantification of this compound, especially at trace levels in complex matrices such as environmental or biological samples, requires highly sensitive and selective analytical methods. Haloketones are recognized as a class of disinfection by-products found in treated water, necessitating robust monitoring techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the quantitative analysis of this compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific, characteristic ions of this compound. This significantly enhances sensitivity and selectivity by filtering out background noise from the matrix. For trace analysis in water, sample preparation techniques such as micro liquid-liquid extraction (MLLE) can be employed to pre-concentrate the analyte before injection, achieving detection limits in the nanogram-per-liter (ng/L) range. nih.gov

For volatile compounds in solid or liquid samples, Headspace GC-MS is another powerful technique. This method involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and allows for the detection of low concentrations. For the related compound 1-bromo-3-chloropropane (B140262), a limit of quantification (LOQ) of 1 µg/L has been reported using this technique. analytice.com Similar levels of sensitivity can be expected for this compound. The development of such methods is crucial for monitoring its presence as a potential genotoxic impurity in pharmaceutical manufacturing or as an environmental contaminant. who.intresearchgate.net

Computational Chemistry and Theoretical Studies on 1 Bromo 3 Chloro 2 Propanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of 1-bromo-3-chloro-2-propanone. As an α-haloketone, its chemical behavior is governed by the interplay of the electron-withdrawing carbonyl group and the two different halogen substituents.

The electronic structure of α-haloketones has been a subject of theoretical interest. acs.orgup.ac.za For this compound, the carbonyl group significantly influences the electron distribution, creating a partial positive charge on the carbonyl carbon and rendering the α-carbons susceptible to nucleophilic attack. The presence of both bromine and chlorine atoms introduces further complexity due to their differing electronegativities and sizes.

DFT calculations can be employed to determine a range of reactivity parameters that provide quantitative insights into the molecule's chemical behavior. These parameters are derived from the molecular orbital energies and electron density distribution.

Key Reactivity Parameters Calculable via DFT:

| Parameter | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. For this molecule, it would suggest a propensity to react with both nucleophiles (attacking the LUMO) and electrophiles (attacking the HOMO). |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | It visually identifies the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule. For this compound, positive regions are expected around the carbonyl carbon and the α-carbons, indicating sites for nucleophilic attack. |

| Fukui Functions | Describe the change in electron density at a given point in the molecule when an electron is added or removed. | These functions can predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. For this compound, the Fukui functions would help differentiate the reactivity of the bromine- and chlorine-substituted α-carbons. |

| Global Hardness and Softness | Measures of the resistance to change in electron distribution. | Soft molecules are generally more reactive. The calculated values for this compound would provide a quantitative measure of its overall reactivity. |

Molecular Modeling of Reaction Pathways, Transition States, and Intermediates

Molecular modeling is a powerful technique for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. For this compound, this approach can be used to study its reactions with various nucleophiles, bases, and radicals.

Computational studies on the nucleophilic substitution reactions of α-haloketones have provided significant insights into their mechanisms. up.ac.za These reactions can proceed through various pathways, including direct substitution (SN2), addition-elimination, or the formation of epoxide intermediates. nih.gov Molecular modeling can help to elucidate the most favorable pathway by calculating the activation energies for the transition states of each potential route.

For this compound, a key question is the regioselectivity of nucleophilic attack: will the nucleophile preferentially attack the carbon bearing the bromine or the chlorine? By modeling the transition states for both possibilities, the activation barriers can be compared to predict the major product.

Information Obtainable from Molecular Modeling of Reaction Pathways:

| Feature | Description | Application to this compound |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction coordinate. | The geometry of the TS provides information about the bond-breaking and bond-forming processes. For a nucleophilic substitution, it would show the incoming nucleophile and the departing halide. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower activation energy corresponds to a faster reaction rate. Comparing the Ea for attack at the bromo- and chloro-substituted carbons would predict the regioselectivity. |

| Reaction Intermediates | Stable or semi-stable species formed during the course of a reaction. | Modeling can help to identify and characterize any intermediates, such as tetrahedral intermediates in an addition-elimination mechanism or enolates in base-catalyzed reactions. |

| Intrinsic Reaction Coordinate (IRC) Calculations | A calculation that follows the reaction path from the transition state down to the reactants and products. | IRC calculations confirm that a located transition state connects the desired reactants and products. |

Theoretical studies on the reaction of similar compounds, such as 1-bromo-3,3,3-trifluoropropene with OH radicals, demonstrate the utility of computational methods in identifying multiple reaction pathways and determining their relative feasibilities. nih.gov A similar approach could be applied to understand the atmospheric chemistry or combustion of this compound.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide insights into its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Predicted Spectroscopic Data:

| Spectrum | Predicted Information |

| Infrared (IR) | The vibrational frequencies and intensities of the normal modes. The characteristic C=O stretch would be a prominent feature. |

| Raman | Complementary vibrational information to the IR spectrum. |

| ¹H NMR | The chemical shifts of the protons on the α-carbons. The electronegativity of the adjacent halogens and the carbonyl group will influence these shifts. |

| ¹³C NMR | The chemical shifts of the carbon atoms, including the carbonyl carbon and the two α-carbons. |

Furthermore, conformational analysis is crucial for understanding the structure and reactivity of flexible molecules like this compound. The rotation around the C-C single bonds can lead to different conformers with varying energies. Computational studies on the conformational isomerism of the related molecules 1-chloro- and 1-bromo-2-propanol (B8343) have shown a preference for gauche conformations. nih.govresearchgate.net

For this compound, the primary conformational flexibility will be the rotation around the C1-C2 and C2-C3 bonds. The relative orientation of the C-Br, C-Cl, and C=O bonds will determine the stability of the different conformers. It is expected that the preferred conformation will be a compromise between minimizing steric hindrance and optimizing electrostatic interactions, such as the alignment of bond dipoles. wikipedia.org

Methods for Conformational Analysis:

| Method | Description |

| Potential Energy Surface (PES) Scan | Systematically rotating one or more dihedral angles and calculating the energy at each step to map out the conformational landscape. |

| Geometry Optimization | Starting from various initial geometries, the structure is allowed to relax to the nearest local energy minimum, thereby identifying stable conformers. |

| Frequency Calculations | Performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to calculate their thermodynamic properties. |

In Silico Design of Novel Transformations and Catalytic Systems

Computational chemistry is increasingly being used for the in silico design of new chemical reactions and catalysts. For a substrate like this compound, computational methods can be employed to explore potential transformations and to design catalysts that can effect these transformations selectively and efficiently.

One area of interest is the selective dehalogenation of this compound. Computational studies could be used to design catalysts that preferentially cleave the C-Br bond over the C-Cl bond, or vice versa. This could involve modeling the interaction of the substrate with different transition metal catalysts or designing enzymes with specific active sites.

Another avenue is the design of novel transformations that utilize the bifunctional nature of the molecule. For example, computational methods could be used to explore the feasibility of intramolecular cyclization reactions or to design catalysts that promote tandem reactions at both electrophilic centers.

Approaches for In Silico Design:

| Design Goal | Computational Method |

| Catalyst Screening | High-throughput screening of a virtual library of potential catalysts by calculating key descriptors such as binding energies and activation energies. |

| Enzyme Redesign | Using molecular docking and molecular dynamics simulations to predict how mutations in an enzyme's active site will affect its binding and reactivity towards this compound. |

| Reaction Discovery | Exploring novel reaction pathways by using computational tools that can search for and evaluate new transition states and intermediates. |

While specific in silico design studies for this compound are not yet prevalent, the general principles of computational catalyst and reaction design are well-established and could be readily applied to this versatile building block.

Environmental Transformation and Degradation Pathways of 1 Bromo 3 Chloro 2 Propanone

Hydrolytic Degradation Mechanisms in Aqueous Systems

In aqueous environments, 1-bromo-3-chloro-2-propanone is susceptible to hydrolytic degradation through nucleophilic substitution reactions. The presence of two halogen atoms (bromine and chlorine) alpha to a carbonyl group makes the carbon atoms electrophilic and thus prone to attack by nucleophiles such as water molecules or hydroxide (B78521) ions.

The hydrolysis of α-haloketones is a well-established reaction pathway. The rate of hydrolysis is dependent on the nature of the halogen, with the carbon-bromine bond being generally more labile than the carbon-chlorine bond due to its lower bond dissociation energy. Consequently, it is anticipated that the primary hydrolytic pathway for this compound involves the displacement of the bromide ion to form 1-hydroxy-3-chloro-2-propanone. A secondary, slower hydrolysis reaction would involve the displacement of the chloride ion to yield 1-bromo-3-hydroxy-2-propanone. Both of these initial products can undergo further degradation.

The general mechanism for the hydrolysis of an α-haloketo ne involves the direct attack of a water molecule on the α-carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the halide ion. Under basic conditions, the reaction is significantly faster due to the stronger nucleophilicity of the hydroxide ion.

| Carbon-Halogen Bond | Relative Rate of Hydrolysis |

| C-I | Fastest |

| C-Br | Fast |

| C-Cl | Slow |

| C-F | Slowest |

This table illustrates the general trend in the hydrolytic lability of carbon-halogen bonds.

Photochemical Decomposition Processes under Environmental Conditions

This compound, like other α-haloketones, is expected to undergo photochemical decomposition upon absorption of ultraviolet (UV) radiation present in sunlight. The primary photochemical process for α-haloketones is the homolytic cleavage of the carbon-halogen bond, which is the weakest bond in the molecule.

For this compound, the C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond. Upon absorption of a photon, the molecule is promoted to an excited state, which can then dissociate to form a bromomethylcarbonyl radical and a chlorine atom, or a chloromethylcarbonyl radical and a bromine atom. The formation of the bromine atom is the more likely primary event.

The resulting free radicals are highly reactive and can participate in a variety of secondary reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other organic molecules or water, leading to the formation of less halogenated ketones and other degradation products.

Reaction with oxygen: In the presence of oxygen, the organic radicals can form peroxy radicals, which can then initiate further oxidation reactions.

Recombination: The radicals can recombine to form the original molecule or other products.

Studies on the photochemistry of bromoacetone (B165879) have shown that its atmospheric photolysis lifetime is on the order of hours, indicating that photochemical degradation can be a significant removal mechanism for such compounds in the environment. The quantum yield for the photodecomposition of α-bromo ketones can be significant, leading to efficient degradation.

The expected primary photochemical reaction is:

CH₂Br-C(=O)-CH₂Cl + hν → ·CH₂-C(=O)-CH₂Cl + Br·

The subsequent fate of these radical species will determine the final degradation products, which are likely to be a complex mixture of smaller organic molecules, carbon dioxide, and inorganic halides.

Biotransformation and Microbial Degradation Pathways in Environmental Matrices

The biodegradation of halogenated organic compounds by microorganisms is a key process in their environmental fate. Microbes have evolved a variety of enzymes capable of cleaving carbon-halogen bonds, a process known as dehalogenation. For this compound, several microbial degradation pathways are plausible.

Enzymatic Dehalogenation Mechanisms:

Hydrolytic Dehalogenation: This is a common pathway for the degradation of haloalkanes and is catalyzed by enzymes called dehalogenases. These enzymes use a water molecule to replace the halogen atom with a hydroxyl group. This process would lead to the formation of 1-hydroxy-3-chloro-2-propanone or 1-bromo-3-hydroxy-2-propanone.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors, replacing a halogen atom with a hydrogen atom. This process would result in the formation of 1-chloro-2-propanone or 1-bromo-2-propanone.

Oxidative Dehalogenation: Some aerobic microorganisms can initiate the degradation of halogenated compounds by incorporating oxygen into the molecule, which can lead to the eventual cleavage of the carbon-halogen bond.

The susceptibility of this compound to microbial degradation will depend on various factors, including the presence of suitable microbial populations, environmental conditions (e.g., presence of oxygen, temperature, pH), and the availability of other nutrients. While specific microorganisms capable of degrading this compound have not been extensively documented, the general principles of microbial dehalogenation suggest that it is a potential degradation pathway.

| Degradation Pathway | Key Enzyme Type | Typical Environmental Condition | Primary Transformation |

| Hydrolytic Dehalogenation | Dehalogenase | Aerobic/Anaerobic | R-X + H₂O → R-OH + H⁺ + X⁻ |

| Reductive Dehalogenation | Reductive Dehalogenase | Anaerobic | R-X + 2e⁻ + H⁺ → R-H + X⁻ |

| Oxidative Dehalogenation | Oxygenase | Aerobic | R-X + O₂ → [Intermediate] → R'-OH + X⁻ |

This table provides a summary of potential microbial degradation pathways for halogenated compounds.

Mobility and Abiotic Fate in Soil and Sediment Systems (Focus on mechanisms of transport and transformation)

The mobility and abiotic fate of this compound in soil and sediment are governed by its physicochemical properties and the characteristics of the environmental matrix. Key processes influencing its transport and transformation include sorption, volatilization, and abiotic degradation reactions.

Mobility:

The mobility of an organic compound in soil is largely determined by its tendency to adsorb to soil organic matter and clay minerals. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Compounds with low Koc values are generally more mobile and can leach into groundwater, while those with high Koc values are more strongly sorbed and less mobile.

This compound is a relatively small and polar molecule due to the presence of the carbonyl group and the halogen atoms. Polar organic compounds generally exhibit weaker sorption to nonpolar soil organic matter compared to nonpolar compounds of similar size. Therefore, it is expected that this compound will have a relatively low Koc value and thus be mobile in soil and sediment systems. Its mobility will be influenced by the organic carbon content of the soil, with lower sorption and higher mobility in soils with low organic matter.

Abiotic Fate:

In addition to hydrolysis, other abiotic degradation processes can occur in soil and sediment. These can include reactions with naturally occurring nucleophiles other than water, and reactions catalyzed by mineral surfaces. The presence of clay minerals can sometimes catalyze hydrolysis reactions.

Volatilization from the soil surface to the atmosphere can also be a significant transport pathway, particularly for compounds with relatively high vapor pressures and low soil sorption.

The table below summarizes the expected mobility of organic compounds in soil based on their Koc values.

| Koc Value | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Immobile |

Based on its structure, this compound is anticipated to fall within the high to very high mobility classes.

Future Research Directions and Emerging Applications of 1 Bromo 3 Chloro 2 Propanone

Advancements in Green Chemistry Approaches for Synthesis and Sustainable Applications

The future synthesis and application of 1-bromo-3-chloro-2-propanone are increasingly being viewed through the lens of green chemistry, focusing on minimizing environmental impact and enhancing sustainability.

Synthesis: Traditional methods for the synthesis of α-haloketones often involve the use of elemental halogens like bromine (Br₂) and chlorine (Cl₂), which present significant handling risks and generate stoichiometric amounts of hazardous hydrogen halide byproducts. Future research will likely focus on developing greener synthetic protocols. These may include:

Safer Halogenating Agents: Employing solid, easier-to-handle N-halo-succinimide reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can circumvent the direct use of gaseous chlorine and liquid bromine.

Catalytic Systems: The development of catalytic methods that use halide salts (e.g., NaBr, NaCl) in conjunction with a green oxidant (e.g., hydrogen peroxide, oxygen) could provide a more atom-economical route.

Alternative Solvents: Shifting from conventional chlorinated solvents to more benign alternatives like ionic liquids, supercritical fluids, or even water, where possible, will be a key area of investigation.

| Green Chemistry Approach | Target Area | Potential Benefit |

| Use of NBS/NCS | Synthesis | Improved safety, reduced hazardous byproducts |

| Catalytic Halogenation | Synthesis | Higher atom economy, use of safer halide sources |

| Benign Solvents | Synthesis & Application | Reduced environmental impact, improved process safety |

| Multicomponent Reactions | Application | Increased synthetic efficiency, reduced waste generation |

Development of New Reaction Methodologies and Unprecedented Chemical Transformations

The unique structure of this compound, with two different halogens at the α and α' positions, presents a platform for developing novel and selective chemical transformations. The differential reactivity of the C-Br bond (typically more labile) versus the C-Cl bond is key to this potential.

Regioselective Reactions: Future research is expected to thoroughly explore the regioselectivity of its reactions. For instance, in the classic Hantzsch thiazole (B1198619) synthesis , which involves the reaction of an α-haloketone with a thioamide, this compound could react selectively at the brominated carbon under specific conditions, leaving the chlorinated carbon available for subsequent functionalization. synarchive.comrsc.orgorganic-chemistry.org This opens the door to creating novel, densely functionalized thiazole derivatives that are not accessible from symmetrical dihaloketones.

Favorskii Rearrangement: The Favorskii rearrangement of α-halo ketones in the presence of a base is a powerful method for synthesizing carboxylic acid derivatives, often with ring contraction. wikipedia.orgddugu.ac.in The application of this reaction to this compound is an unexplored area. The choice of base and reaction conditions could potentially direct which halogen acts as the leaving group and which α-proton is removed, leading to different rearranged products. This presents an opportunity for methodological development to control these pathways and generate unprecedented molecular skeletons.

| Reaction Type | Potential of this compound | Emerging Application |

| Hantzsch Thiazole Synthesis | Regioselective formation of chloromethyl-substituted thiazoles. synarchive.comyoutube.com | Synthesis of novel building blocks for pharmaceuticals and materials science. |

| Favorskii Rearrangement | Selective rearrangement based on differential C-Br/C-Cl reactivity. wikipedia.org | Access to unique carboxylic acid derivatives and strained ring systems. |

| Sequential Nucleophilic Substitution | Stepwise reaction at the C-Br and then C-Cl centers. | One-pot synthesis of complex acyclic and heterocyclic compounds. |

Integration into Automated Synthesis Platforms and Flow Chemistry Techniques

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov α-Halo ketones are well-suited for these technologies, and this compound is a prime candidate for future integration.

Flow Chemistry: Performing reactions with reactive intermediates like α-haloketones in a continuous flow reactor enhances heat and mass transfer, allowing for precise temperature control and minimizing the formation of side products. acs.org The synthesis of heterocycles, a key application of this compound, has been shown to be highly amenable to flow conditions. uc.pt Future work could involve developing a continuous flow process for a Hantzsch-type reaction using this reagent, enabling the safe and efficient production of chloromethyl-functionalized thiazoles on a larger scale.

Automated Synthesis: The integration of flow reactors with automated platforms for reaction screening and optimization can accelerate the discovery of new applications for this compound. vapourtec.com Such systems can rapidly screen different bases, solvents, and nucleophiles to map the reactivity of the compound and identify optimal conditions for selective transformations. This high-throughput approach would be invaluable for developing libraries of novel compounds for drug discovery and materials science based on the this compound scaffold.

Exploration of Bio-Inspired Reactions and Biomimetic Synthesis

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. wikipedia.orgnih.gov While α-haloketones are not common intermediates in biosynthetic pathways, they can be powerful tools for achieving transformations that mimic enzymatic processes or for synthesizing analogs of natural products.

The future in this area is more speculative but holds potential. This compound could be employed as a reactive probe or building block in the synthesis of natural product analogs. Its ability to alkylate nucleophiles like amines and thiols could be used to mimic the function of certain enzymatic cofactors or to build complex alkaloids or peptides. For example, its differential reactivity might allow for the sequential and regioselective introduction of side chains onto a biomolecule scaffold, a strategy that could be inspired by the stepwise assembly seen in polyketide or non-ribosomal peptide synthesis. The exploration of this compound in bio-inspired cascade reactions, where a single synthetic event triggers the formation of multiple bonds and stereocenters, remains a compelling, albeit challenging, future direction.

Q & A

How can synthetic routes for 1-bromo-3-chloro-2-propanone be optimized to minimize competing halogenation pathways?

Basic Research Question

Competing halogenation reactions (e.g., over-bromination or chlorination) are common during synthesis. To address this, researchers can:

- Control stoichiometry : Use a molar excess of the less reactive halogenating agent to direct selectivity. For example, bromine may be added incrementally to avoid over-substitution .

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce kinetic competition between halogenation steps, favoring sequential substitution .

- Protecting groups : Temporarily block reactive sites (e.g., ketone oxygen) to prevent undesired side reactions .

What advanced spectroscopic techniques resolve ambiguities in structural characterization of this compound?

Basic Research Question

Ambiguities in distinguishing halogen positions (e.g., bromine vs. chlorine substitution patterns) require:

- 2D NMR (HSQC/HMBC) : Correlate - couplings to confirm halogen proximity to the carbonyl group .

- X-ray crystallography : Definitive determination of molecular geometry and halogen spatial arrangement .

- Isotopic labeling : Use -enriched precursors to track bromine substitution via mass spectrometry .

How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions?

Advanced Research Question

Solvent effects are critical for designing efficient SN₂ reactions:

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states, accelerating reactions by lowering activation energy .

- Protic solvents (e.g., ethanol): Hydrogen bonding with the carbonyl oxygen reduces nucleophile accessibility, slowing kinetics.

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying solvent conditions to model solvent-nucleophile interactions .

What computational methods predict the thermodynamic stability of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations are essential:

- Hybrid functionals (e.g., B3LYP): Accurately model halogen electronegativity effects on bond dissociation energies .

- Solvent models : Include implicit solvation (e.g., PCM) to assess stability in aqueous or organic media .

- Benchmarking : Compare computed enthalpies of formation with experimental DSC data to validate accuracy .

How can conflicting data on the compound’s melting point be reconciled across studies?

Data Contradiction Analysis

Discrepancies in reported melting points (e.g., 65–68°C vs. 70–72°C) arise from:

- Purity assessment : Impurities (e.g., residual solvents) depress melting points. Use HPLC or GC-MS to quantify purity .

- Crystallization conditions : Slow cooling yields larger, purer crystals with higher melting points. Fast cooling introduces defects .

- Calibration : Verify equipment (DSC/melting point apparatus) with standard references (e.g., benzoic acid) .

What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

this compound serves as a bifunctional electrophile in Pd-catalyzed couplings:

- Halogen selectivity : Bromine typically undergoes oxidative addition faster than chlorine due to lower bond dissociation energy .

- Steric effects : The ketone group directs regioselectivity by stabilizing transition states through conjugation .

- In situ monitoring : Use NMR (if fluorinated analogs are synthesized) to track intermediate formation .

How does the compound’s electronic structure influence its UV-Vis absorption profile?

Basic Research Question

The carbonyl and halogen groups dictate absorption:

- n→π transitions*: The ketone group absorbs near 280 nm, with bromine and chlorine red-shifting λ_max via inductive effects .

- TD-DFT calculations : Predict electronic transitions and compare with experimental spectra to validate orbital interactions .

- Solvatochromism : Measure shifts in λ_max across solvents (e.g., hexane vs. methanol) to assess polarity effects .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

Decomposition (e.g., hydrolysis or halogen loss) is minimized by:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

- Low-temperature storage : Keep at –20°C in amber vials to reduce thermal and photolytic degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .

How can isotopic labeling (e.g., 13C^{13}\text{C}13C- or 37Cl^{37}\text{Cl}37Cl-) aid in metabolic pathway tracing?

Advanced Research Question

Isotopic labels enable tracking in biological systems:

- NMR : Monitor metabolic incorporation into cellular biomolecules (e.g., amino acids) .

- Mass spectrometry : Detect -labeled fragments to map degradation products .

- Synthetic protocols : Use -enriched HCl in the final halogenation step .

What role does the compound play in photoinduced electron-transfer reactions?

Advanced Research Question

The ketone and halogens act as electron acceptors/donors:

- Laser flash photolysis : Measure transient absorption spectra to identify radical intermediates .

- Electrochemical studies : Determine reduction potentials via cyclic voltammetry to predict photoreactivity .

- Computational modeling : Map frontier molecular orbitals (HOMO/LUMO) to elucidate charge-transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.